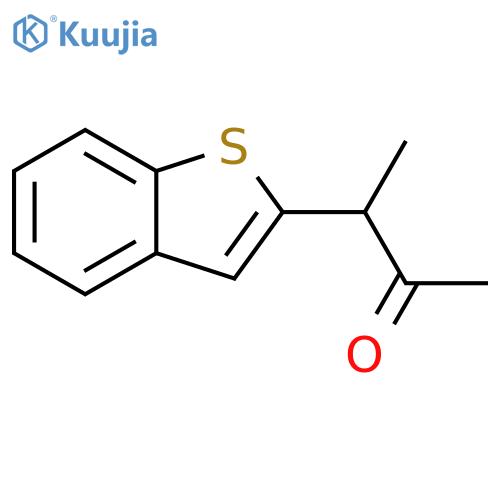

Cas no 1601907-73-6 (3-(1-benzothiophen-2-yl)butan-2-one)

1601907-73-6 structure

商品名:3-(1-benzothiophen-2-yl)butan-2-one

3-(1-benzothiophen-2-yl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(1-benzothiophen-2-yl)butan-2-one

- 2-Butanone, 3-benzo[b]thien-2-yl-

-

- インチ: 1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3

- InChIKey: VONODQNXGPGXGS-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C(C1SC2=CC=CC=C2C=1)C

3-(1-benzothiophen-2-yl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273153-250mg |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90.0% | 250mg |

$452.0 | 2023-10-02 | |

| Aaron | AR01DWGC-2.5g |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90% | 2.5g |

$2488.00 | 2023-12-15 | |

| 1PlusChem | 1P01DW80-250mg |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 95% | 250mg |

$621.00 | 2024-06-20 | |

| 1PlusChem | 1P01DW80-2.5g |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 95% | 2.5g |

$2276.00 | 2024-06-20 | |

| A2B Chem LLC | AX27104-2.5g |

3-(1-Benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90% | 2.5g |

$1921.00 | 2024-04-20 | |

| A2B Chem LLC | AX27104-1g |

3-(1-Benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90% | 1g |

$998.00 | 2024-04-20 | |

| 1PlusChem | 1P01DW80-1g |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 95% | 1g |

$1192.00 | 2024-06-20 | |

| Aaron | AR01DWGC-100mg |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 95% | 100mg |

$461.00 | 2025-02-09 | |

| Enamine | EN300-1273153-100mg |

3-(1-benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90.0% | 100mg |

$317.0 | 2023-10-02 | |

| A2B Chem LLC | AX27104-50mg |

3-(1-Benzothiophen-2-yl)butan-2-one |

1601907-73-6 | 90% | 50mg |

$259.00 | 2024-04-20 |

3-(1-benzothiophen-2-yl)butan-2-one 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1601907-73-6 (3-(1-benzothiophen-2-yl)butan-2-one) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量